(2S)-2-amino-3-hydroxypentanedioic acid (2S)-2-amino-3-hydroxypentanedioic acid (4R)-4-Hydroxy-L-glutamic acid is a glutamic acid derivative.
2-Amino-4-hydroxypentanedioic acid is a natural product found in Homo sapiens with data available.
Brand Name: Vulcanchem
CAS No.: 533-62-0
VCID: VC21538385
InChI: InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)
SMILES: C(C(C(C(=O)O)N)O)C(=O)O
Molecular Formula: C5H9NO5
Molecular Weight: 163.13 g/mol

(2S)-2-amino-3-hydroxypentanedioic acid

CAS No.: 533-62-0

VCID: VC21538385

Molecular Formula: C5H9NO5

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-3-hydroxypentanedioic acid - 533-62-0

Description

(2S)-2-amino-3-hydroxypentanedioic acid, also known as 3-hydroxy-L-glutamic acid, is a non-proteinogenic amino acid that plays significant roles in various biological processes. It is characterized by its molecular formula C5H9NO5 and molecular weight of approximately 163.13 g/mol . This compound is a secondary alcohol, an amino dicarboxylic acid, and a hydroxy-L-glutamic acid, making it a valuable compound for research in chemistry, biology, and medicine.

Biological Activity

This compound is involved in several metabolic pathways, particularly in the metabolism of amino acids. It participates in the synthesis and degradation of neurotransmitters, influencing metabolic homeostasis. Additionally, it acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function.

Neurotransmitter Activity

  • NMDA Receptor Antagonism: By inhibiting NMDA receptors, it modulates excitatory neurotransmission, potentially protecting against excitotoxicity.

  • Inhibition of D-Amino Acid Oxidase: This enzyme is responsible for the degradation of D-amino acids; inhibition may lead to increased levels of D-serine, enhancing NMDA receptor activity.

Chemistry

  • Chiral Building Block: Used in the synthesis of complex organic molecules due to its chiral nature.

  • Chemical Reactions: Participates in oxidation reactions, where the hydroxyl group can be converted into a keto group.

Biology and Medicine

  • Metabolic Pathways: Involved in amino acid metabolism and neurotransmitter synthesis.

  • Potential Therapeutic Effects: Investigated for neuroprotective properties and as a precursor for drug synthesis.

Industry

  • Biodegradable Polymers: Utilized in the production of biodegradable materials.

  • Specialty Chemicals: Acts as a component in various specialty chemicals.

Comparison with Similar Compounds

CompoundSimilarityDifference
(2S)-2-hydroxyglutaric acidLacks the amino groupShorter side chain compared to some analogs
(2S)-2-amino-3-hydroxybutanoic acidSimilar structure but shorter carbon chainFewer functional groups
(2S)-2-amino-3-hydroxyhexanoic acidSimilar structure but longer carbon chainAdditional carbon atoms
CAS No. 533-62-0
Product Name (2S)-2-amino-3-hydroxypentanedioic acid
Molecular Formula C5H9NO5
Molecular Weight 163.13 g/mol
IUPAC Name 2-amino-3-hydroxypentanedioic acid
Standard InChI InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)
Standard InChIKey LKZIEAUIOCGXBY-UHFFFAOYSA-N
Isomeric SMILES C(C([C@@H](C(=O)O)N)O)C(=O)O
SMILES C(C(C(C(=O)O)N)O)C(=O)O
Canonical SMILES C(C(C(C(=O)O)N)O)C(=O)O
Physical Description Solid
Synonyms eta-hydroxyglutamate
beta-hydroxyglutamic acid
erythro-L-BHGA
hydroxyglutamic acid
hydroxyglutamic acid, (DL)-isomer
hydroxyglutamic acid, erythro-(DL)-isomer
hydroxyglutamic acid, erythro-(L)-isomer
hydroxyglutamic acid, sodium salt
threo-L-BHGA
PubChem Compound 4478640
Last Modified Feb 18 2024

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